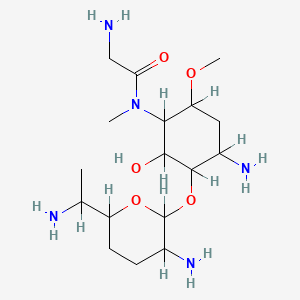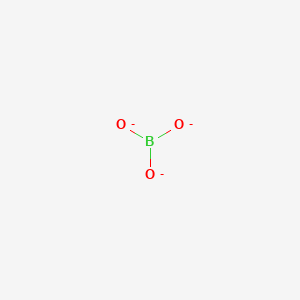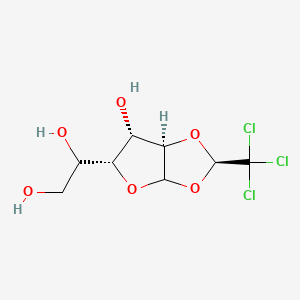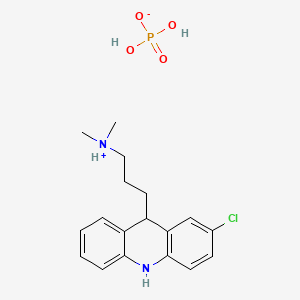
1,2-Epoxy-1,2-dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-epoxy-1,2-dihydrophenanthrene is a phenanthrene oxide.
Scientific Research Applications
Chemical Resolution and Racemization Studies :
- Researchers have studied the chemical resolution and racemization of epoxydihydrophenanthrenes, which are significant for understanding the configurational instability of these compounds. This is crucial in the field of stereochemistry (Boyd, Neill, & Stubbs, 1977).
Enzyme Activity Determination :
- Epoxydihydrophenanthrene has been used as a substrate in the development of new methods for determining the activity of epoxide hydrolase in rat liver microsomes. This is important for studying drug metabolism (Sotnichenko, Serdiuk, Starovoitov, Parfenov, & Sukhanov, 1985).
Synthesis and Incorporation in DNA Oligomers :
- The synthesis and site-specific incorporation of bay-region cis ring-opened tetrahydro epoxide-deoxyadenosine adducts into DNA oligomers have been described. This application is relevant for genetic and molecular biology studies (Lakshman, Sayer, & Jerina, 1992).
Study of Metabolism in Rats :
- There has been research on the metabolism of epoxydihydrophenanthrene in rats, which provides insights into the intermediary formation of epoxides in the metabolism of aromatic hydrocarbons (Boyland & Sims, 1965).
Flame Retardancy and Thermal Degradation in Epoxy Resin Composites :
- Studies on the flame retardancy and thermal degradation mechanisms of epoxy resin composites that involve derivatives of dihydrophenanthrene are significant for material science, especially in improving the safety and durability of materials (Wang et al., 2010).
Analysis of Chromatographic and Thermal Reactions :
- Research on the gas chromatography-mass spectrometry system for the determination of arene oxides using epoxydihydrophenanthrene as a model substrate is significant in analytical chemistry for identifying and quantifying compounds (Patel, Griffin, & Laseter, 1978).
properties
CAS RN |
39834-44-1 |
|---|---|
Product Name |
1,2-Epoxy-1,2-dihydrophenanthrene |
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1a,9a-dihydrophenanthro[1,2-b]oxirene |
InChI |
InChI=1S/C14H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-8,13-14H |
InChI Key |
ALTXUIJFJAHUPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide](/img/structure/B1201071.png)






